molecular formula C30H32ClN5O4 B2711843 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-72-8

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号 B2711843
CAS番号: 892275-72-8
分子量: 562.07
InChIキー: BPQJLXMTSFQKMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H32ClN5O4 and its molecular weight is 562.07. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Pharmacological Applications

Synthesis of Novel Compounds : Research on similar compounds involves synthesizing novel chemical structures to evaluate their pharmacological properties. For example, studies on benzodifuranyl derivatives and triazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, highlighting the potential of complex chemical syntheses in discovering new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Agents : Derivatives of quinazoline and piperazine have been synthesized and found to possess potent antimicrobial and antitumor activities. For instance, quinazoline derivatives containing piperazine moieties have shown significant antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020). Similarly, fluoroquinolone-based 4-thiazolidinones have been developed and demonstrated promising antibacterial and antifungal activities (Patel & Patel, 2010).

Molecular Design for Enhanced Activity

Selective Receptor Antagonists : Research into molecular design has led to the creation of compounds that are potent and selective antagonists for specific receptors, which could be indicative of the approach taken with compounds like the one . For example, studies on CGRP receptor inhibitors have developed stereoselective syntheses for compounds with improved pharmacological profiles, demonstrating the importance of molecular design in enhancing drug efficacy and selectivity (Cann et al., 2012).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a quinazoline derivative, followed by the addition of a benzyl group and a carboxamide group.", "Starting Materials": [ "3-chlorophenylpiperazine", "3-bromo-1-propanol", "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "3-chlorophenylpiperazine is reacted with 3-bromo-1-propanol in the presence of TEA and DMF to form N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-bromopropanamide.", "The above intermediate is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of DCC and NHS in DCM to form N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)propanamide.", "The resulting intermediate is then reacted with 4-methoxybenzaldehyde in the presence of NaHCO3 and DMF to form N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "The final product is purified by recrystallization from diethyl ether and drying over MgSO4." ] }

CAS番号

892275-72-8

製品名

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

分子式

C30H32ClN5O4

分子量

562.07

IUPAC名

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C30H32ClN5O4/c1-40-25-9-6-21(7-10-25)20-36-29(38)26-11-8-22(18-27(26)33-30(36)39)28(37)32-12-3-13-34-14-16-35(17-15-34)24-5-2-4-23(31)19-24/h2,4-11,18-19H,3,12-17,20H2,1H3,(H,32,37)(H,33,39)

InChIキー

BPQJLXMTSFQKMW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。